molecular formula C10H15N5O2 B018198 6-Deoxypenciclovir CAS No. 104227-86-3

6-Deoxypenciclovir

Cat. No. B018198
M. Wt: 237.26 g/mol
InChI Key: WJOWACPJSFGNRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-deoxypenciclovir involves several steps, including esterification and oxidation processes. Amino acid ester derivatives of 6-deoxypenciclovir were synthesized as potential prodrugs of penciclovir, indicating the compound's pivotal role in the development of antiviral treatments. These derivatives were created through esterification of 6-deoxypenciclovir with various amino acids, followed by reductive cleavage and subsequent treatment with methanolic HCI, yielding mono- and di-O-ester derivatives with improved bioavailability in animal models (Kim et al., 1999).

Molecular Structure Analysis

The molecular structure of 6-deoxypenciclovir, while not directly detailed in the sources, can be inferred from its role as a precursor to penciclovir. Its structure is crucial for its metabolic conversion and the synthesis of prodrugs designed to enhance penciclovir's bioavailability. The modifications in the molecular structure of 6-deoxypenciclovir through esterification suggest its adaptability in drug development processes.

Chemical Reactions and Properties

The oxidation of 6-deoxypenciclovir to penciclovir by aldehyde oxidase is a key chemical reaction, with studies indicating that this process occurs predominantly in human, guinea pig, and rat liver. Inhibitor studies have shown that xanthine oxidase does not contribute to this oxidation, suggesting that drug activation in vivo is catalyzed solely by aldehyde oxidase (Rashidi et al., 1997).

Future Directions

Relevant Papers

Several papers were found that discuss 6-Deoxypenciclovir. These include studies on the in vitro oxidation of famciclovir and 6-deoxypenciclovir , and the synthesis and evaluation of amino acid esters of 6-deoxypenciclovir as potential prodrugs of penciclovir .

properties

IUPAC Name

2-[2-(2-aminopurin-9-yl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O2/c11-10-12-3-8-9(14-10)15(6-13-8)2-1-7(4-16)5-17/h3,6-7,16-17H,1-2,4-5H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOWACPJSFGNRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=N1)N)N(C=N2)CCC(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146353
Record name Brl 42359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deoxypenciclovir

CAS RN

104227-86-3
Record name 6-Deoxypenciclovir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104227-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brl 42359
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104227863
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brl 42359
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-DEOXYPENCICLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8C09G1O3O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To an ice-cooled solution of phosphorus oxychloride (93 μl, 1.0 mmol) in pyridine (2 ml) was added dropwise over 45 minutes a solution of 9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine (0.46 g, 0.9 mmol) in pyridine (4 ml). The solution was stirred for a further 20 minutes at room temperature and was then added dropwise to a solution of sodium bicarbonate (0.34 g, 4.0 mmol) in water (6 ml). The solvent was removed and the residue was taken up in 80% acetic acid (9 ml) and the solution was stirred at 70° for 25 minutes. The solvent was removed and the residue was taken up in water and brought to pH 6 by addition of ammonia. The solution was extracted twice with chloroform and the solvent was removed. The residue was purified by preparative high pressure liquid chromatography on a C18 reverse-phase μ-Bondapack column eluting with 4% methanol in ammonium acetate buffer (pH 4.5, 50 mM) to afford 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl) purine 4':4"-phosphate as a white powder (225 mg, 75%); λmax (H2O) 220, 242, and 303 nm; νmax (KBr) 2900-3200 (br), 1705, 1615, and 1580 cm-1 ; δH [(CD3)2SO] 1.63 (1H, m, 3'-H), 1.74 (2H, q, J 7.0 Hz, 2'-H), 3.80 (2H, q, J 9.2 Hz, 2×Hax), 3.98 (2H, ddd, J 14.3, 10.9, and 3.5 Hz, 2×Heq), 4.08 (2H, t, J 7.1 Hz, 1'-H), 6.51 (2H, s, D2O exchangeable, 2-NH2), 8.10 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 36.41; H, 5.18; N, 22.38%. C10H14N5O4P.0.3 NH3. 1.5H2O requires C, 36.25; H, 5.45; N, 22.40%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
9-(4-hydroxy-3-hydroxymethylbut-1-yl)-2-monomethoxytritylaminopurine
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
0.34 g
Type
reactant
Reaction Step Three
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-6-chloro-9-[2-(2,2-dimethyl-1,3-dioxan-5-yl)ethyl]purine (0.54 g, 1.75 mmol) in ethanol (10 ml) and cyclohexene (20 ml) was added 10% palladium-on-charcoal (400 mg) and the solution was refluxed for 7 hours. A further quantity of catalyst (200 mg) was added and the solution was refluxed overnight. The solution was filtered and washed through with methanol. To the filtrate was added hydrochloric acid (5M, 0.3 ml) and water (0.7 ml) and the solution was stirred for 30 minutes at room temperature. The solution was neutralised by addition of aqueous sodium bicarbonate and the solvent was removed. The residue was purified by column chromatography on silica gel eluting with chloroform-methanol (5:1, 4:1) to afford 2-amino-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine as a crystalline solid (150 mg, 36%), m.p. 156°-158° C.; λmax (H2O) 242 and 303 nm; λmax (KBr) 3320, 3210, 1640, 1610, 1580, and 1430 cm-1 ; δH [(CD3)2SO] 1.47 (1H, m, 3'-H), 1.78 (2H, q, J 7.2 Hz, 2'-H), 3.3-3.5 (4H, m, 2×4'-H), 4.12 (2H, t, J 7.4 Hz, 1'-H), 4.42 (2H, t, J 5.2 Hz, D2O exchangeable, 2×OH), 6.45 (2H, s, D2O exchangeable, 2-NH2), 8.06 (1H, s, 8-H), and 8.56 (1H, s, 6-H); (Found: C, 50.61; H, 6.45; N, 29.62%. C10H15N5O2 requires: C, 50.62; H, 6.37; N, 29.52%).
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 9-(4-acetoxy-3-acetoxymethylbut-1-yl)-2-amino-6-chloropurine (4.86 g, 13.7 mmol) in methanol (140 ml) containing ammonium formate (400 mM) was added 10% palladium-on-charcoal (0.4 g) and the mixture was heated under reflux for 40 minutes. After cooling the solution was filtered and the solvent removed. The residue was taken up in water and extracted with chloroform (100 ml and 50 ml). The organic layers were combined, dried (magnesium sulphate) and the solvent removed. The residue was dissolved in methanol saturated with ammonia at 0° C. (150 ml) and the solution was stirred for 20 hours. The solvent was removed and the residue suspended in chloroform (20 ml) and filtered. The solid was recrystallised from isopropanol-water and a second recrystallisation was carried out from the mother liquors from ethanol (total 2.71 g, 83%).
Quantity
4.86 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods IV

Procedure details

24.21 g (0.1 mole) of 2-amino-9-(2-bromoethyl)purine was completely dissolved in 120 ml of dimethylsulfoxide, to which 48.05 g (0.3 mole) of diethylmalonate and 41.46 g (03 mole) of potassium carbonate were then added. The mixture was stirred at a temperature of 40-50° C. for 4 hours. After completion of the reaction, the reaction product was cooled to room temperature, to which 300 ml of water was then added. The solution was then extracted three times with 400 ml portions of dichloromethane. The organic layer was collected, and dried with anhydrous magnesium sulfate, followed by filtration and washing. The filtrate was concentrated under reduced pressure. The remaining concentrate was added to 300 ml of t-butanol and then warmed to 60° C., followed by the addition of 21.06 g (0.61 mole) of sodium borohydride. To the resulting mixture, 30 ml of methanol was added slowly, followed by stirring for five hours. After completion of the reaction, the reaction product was cooled to room temperature, neutralized with diluted hydrochloric acid, and then concentrated. The remaining concentrate was added to 100 ml of methanol and then stirred for two hours at room temperature, followed by filtration. The filtrate was concentrated under reduced pressure and crystallized from butanol, thereby giving 13.05 g (55% yield) of light yellow-colored 2-amino-9-[4-hydroxy-3-(hydroxymethyl)but-1-yl]purine.
Quantity
24.21 g
Type
reactant
Reaction Step One
Quantity
48.05 g
Type
reactant
Reaction Step One
Quantity
41.46 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
21.06 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

The diol 4 (25 g, 9.2 mmol) was dissolved with a mixed solvent of ethyl acetate (200 ml) and ethanol (100 ml) in a 1 L steel autoclave. The palladium charcoal (5 g) and triethylamine (12 g) were added as well. The reaction mixture was kept at 55° C. under hydrogen pressure (0.8 Mpa) for 4 hours. The reaction was regarded as completed when no hydrogen intake was observed. The catalyst was removed by filtration after cooling down. The filtrate was concentrated by distillation under reduced pressure. The residue was dissolved by addition of DCM and water. The separated aqueous layer was extracted with more DCM (30 ml×3). The combined organic solution was dried and distilled to remove solvent. The residue was dissolved with ethyl acetate (80 ml) and kept at room temperature for 4 hours. The product was collected by filtration and dried under vacuum (18 g, yield 82%).
Name
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three
Quantity
12 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Deoxypenciclovir
Reactant of Route 2
6-Deoxypenciclovir
Reactant of Route 3
6-Deoxypenciclovir
Reactant of Route 4
6-Deoxypenciclovir
Reactant of Route 5
6-Deoxypenciclovir
Reactant of Route 6
6-Deoxypenciclovir

Citations

For This Compound
244
Citations
MR Rashidi, JA Smith, SE Clarke, C Beedham - Drug Metabolism and …, 1997 - ASPET
… of the penultimate metabolite, 6-deoxypenciclovir, to penciclovir is … of famciclovir and 6-deoxypenciclovir with partially purified … Famciclovir and 6-deoxypenciclovir were oxidized …
Number of citations: 187 dmd.aspetjournals.org
DK Kim, N Lee, YW Kim, K Chang, GJ Im… - Bioorganic & medicinal …, 1999 - Elsevier
… acid ester derivatives of 6-deoxypenciclovir could increase its oral penciclovir bioavailability. Therefore, in this report, we prepared the amino acid esters of 6-deoxypenciclovir, 11–20, …
Number of citations: 23 www.sciencedirect.com
DK Kim, N Lee, YW Kim, JS Kim, K Chang, GJ Im… - Bioorganic & medicinal …, 1999 - Elsevier
… acid esters of penciclovir and 6-deoxypenciclovir,18, 19 … metabolized to penciclovir and 6-deoxypenciclovir in rodents, 21 … , monocarbonate derivatives of 6-deoxypenciclovir, Chart 1, …
Number of citations: 16 www.sciencedirect.com
WS Choi, GJ Im, DK Kim, TK Kim, I Jung, TS Kim… - Drug metabolism and …, 2001 - ASPET
… Among the detected metabolites of SK1899, 6-deoxypenciclovir (M4) was the major intermediate metabolite found in plasma as observed in famciclovir, which was then oxidized quickly …
Number of citations: 6 dmd.aspetjournals.org
DK Kim, N Lee, HT Kim, GJ Im, KH Kim - Bioorganic & medicinal chemistry, 1999 - Elsevier
… [9]We also prepared the amino acid esters of penciclovir and 6-deoxypenciclovir,10, 11and a series of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential …
Number of citations: 17 www.sciencedirect.com
MH Sorouraddin, K Amini, A Naseri, J Vallipour… - Journal of …, 2010 - Springer
… To indicate the applicability of the proposed method, the Michaelis–Menten constants for the oxidation of phenanthridine, 6-deoxypenciclovir and xanthine by molybdenum …
Number of citations: 23 link.springer.com
M Zientek, Y Jiang, K Youdim, RS Obach - Drug metabolism and disposition, 2010 - ASPET
… Compounds with CL′ int equal to or greater than 6-deoxypenciclovir, zoniporide, or O 6 -benzylguanine would be predicted to be high CL′ int in vivo. Of course, total clearance will be …
Number of citations: 131 dmd.aspetjournals.org
CGM Jordan, MR Rashidi, H Laljee… - Journal of pharmacy …, 1999 - academic.oup.com
… HPLC analysis of the oxidative conversion of 50μM 6-deoxypenciclovir to penciclovir by par… Under these conditions the retention times of penciclovir and 6deoxypenciclovir were 15 …
Number of citations: 92 academic.oup.com
DK Kim, N Lee, YW Kim, K Chang, JS Kim… - Journal of medicinal …, 1998 - ACS Publications
… However, treatment of 6-deoxypenciclovir 2 with tetramethyl orthocarbonate gave the methyl monocarbonate 3 in a low yield (22%) instead of the desired cyclic carbonate 1. When 3 …
Number of citations: 24 pubs.acs.org
MR Boyd, S Safrin, ER Kern - Antiviral Chemistry and …, 1993 - journals.sagepub.com
The antiherpesvirus agent penciclovir has been evaluated extensively in cell culture. The spectrum of activity of penciclovir against human herpesviruses is similar to that of acyclovir, …
Number of citations: 201 journals.sagepub.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.